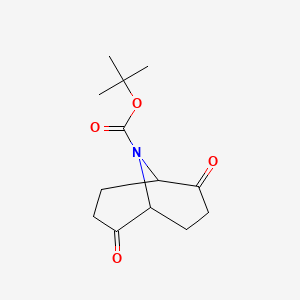
1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, including ambient temperature or heating in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, HCl, oxalyl chloride in methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide.
Major Products: The primary product of deprotection is the free amine, which can then undergo further functionalization .
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is extensively used in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action for 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and subsequent decarboxylation to release the free amine .
Comparación Con Compuestos Similares
Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less stable compared to the Boc group due to the less substituted alkyl group.
Uniqueness: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice for protecting amine groups in complex synthetic pathways .
Propiedades
IUPAC Name |
tert-butyl 2,6-dioxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-10(15)9(14)5-7-11(8)16/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFERYOPSUVHNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(=O)C1CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
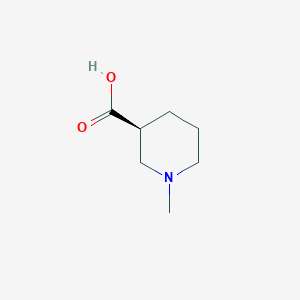


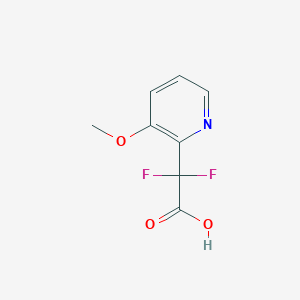
![N-(2,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503157.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2503161.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
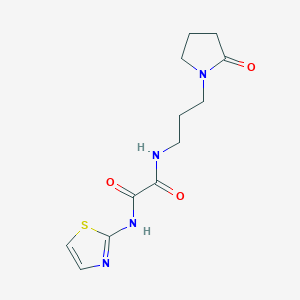
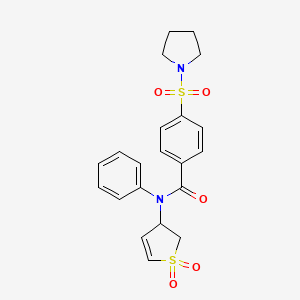
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
